molecular formula C7H15NO B2388782 N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine CAS No. 1689884-87-4

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine

Cat. No.: B2388782
CAS No.: 1689884-87-4
M. Wt: 129.203
InChI Key: KRSKXWNYUQDZLG-ZETCQYMHSA-N
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Description

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine is a chemical compound with significant applications in various fields It is known for its unique structure, which includes an oxirane (epoxide) ring and a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine typically involves the reaction of an epoxide with a secondary amine. One common method is the reaction of (S)-glycidyl methyl ether with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the selectivity of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines attack the ring, leading to ring-opening and the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or ammonia (NH₃) can be used under mild conditions to achieve ring-opening.

Major Products Formed

The major products formed from these reactions include diols, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in medicinal chemistry to design drugs that can modulate enzyme activity or inhibit specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-propanamine: Similar in structure but lacks the epoxide ring, making it less reactive.

    N-Methyl-1-phenylpropan-2-amine:

    N-Methyl-3-phenyl-3-(trifluoromethyl)propan-1-amine: Includes a trifluoromethyl group, which significantly changes its reactivity and biological activity.

Uniqueness

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine is unique due to the presence of the epoxide ring, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications, distinguishing it from other similar amines.

Properties

IUPAC Name

N-methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSKXWNYUQDZLG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)C[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689884-87-4
Record name methyl({[(2S)-oxiran-2-yl]methyl})(propan-2-yl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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